Vidarabine

Descripción

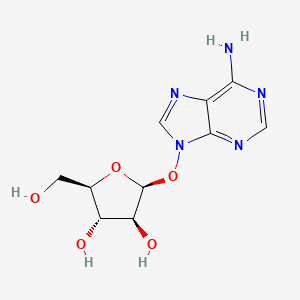

Adenine arabinoside is a purine nucleoside in which adenine is attached to arabinofuranose via a beta-N(9)-glycosidic bond. It has a role as an antineoplastic agent, a bacterial metabolite and a nucleoside antibiotic. It is a purine nucleoside and a beta-D-arabinoside. It is functionally related to an adenine.

A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the vaccinia VIRUS and varicella zoster virus.

This compound has been reported in Streptomyces antibioticus, Streptomyces herbaceus, and other organisms with data available.

This compound Anhydrous is an anhydrous form of this compound, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. This compound is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. This compound triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.

This compound is a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. This compound is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. This compound triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and is indicated for viral disease and eye infection and has 1 investigational indication.

Adenosine is a nucleoside that is composed of adenine and d-ribose. Adenosine or adenosine derivatives play many important biological roles in addition to being components of DNA and RNA. For instance, adenosine plays an important role in energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). It also plays a role in signal transduction as cyclic adenosine monophosphate, cAMP. Adenosine itself is both a neurotransmitter and potent vasodilator. When administered intravenously, adenosine causes transient heart block in the AV node. Because of the effects of adenosine on AV node-dependent supraventricular tachycardia, adenosine is considered a class V antiarrhythmic agent.

A nucleoside antibiotic isolated from Streptomyces antibioticus. It has some antineoplastic properties and has broad spectrum activity against DNA viruses in cell cultures and significant antiviral activity against infections caused by a variety of viruses such as the herpes viruses, the VACCINIA VIRUS and varicella zoster virus.

See also: Amantadine (related); Acyclovir (related); Ganciclovir (related) ... View More ...

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHTZMRCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Record name | VIDARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873976 | |

| Record name | Adenine 9-beta-D-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vidarabine is a white to off-white crystalline powder. (NTP, 1992), Solid | |

| Record name | VIDARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vidarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), The monohydrate occurs as a white, crystalline powder and has a solubility of approximately 0.45 mg/mL in water at 25 °C. /Vidarabine monohydrate/, 1.40e+01 g/L | |

| Record name | SID47193870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | VIDARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VIDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vidarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from water, Needles from water | |

CAS No. |

5536-17-4, 24356-66-9 | |

| Record name | VIDARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vidarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5536-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidarabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vidarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00194 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purin-6-amine, 9-.beta.-D-arabinofuranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenine 9-beta-D-arabinofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vidarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDARABINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQD2MEW34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VIDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vidarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

500 to 518 °F (NTP, 1992), 257.0-257.5 °C (0.4 H2O), 257.00 °C. @ 760.00 mm Hg | |

| Record name | VIDARABINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21218 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VIDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6514 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vidarabine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vidarabine: A Technical Guide to its Antiviral Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidarabine (B1017) (ara-A), a purine (B94841) nucleoside analogue, represents one of the pioneering antiviral agents. This technical guide provides an in-depth analysis of its antiviral spectrum, clinical efficacy, and mechanisms of action and resistance. Through a comprehensive review of in vitro and clinical data, this document outlines the quantitative measures of this compound's potency against a range of DNA viruses. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and drug development. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its molecular interactions and evaluation methodologies.

Antiviral Spectrum and In Vitro Efficacy

This compound demonstrates a broad spectrum of activity against various DNA viruses.[1][2] Its efficacy is most pronounced against members of the Herpesviridae family, but it also exhibits inhibitory effects on Poxviridae, Hepadnaviridae, and some rhabdoviruses.[1][3] The antiviral activity of this compound is attributed to its intracellular conversion to the active triphosphate form, ara-ATP, which interferes with viral DNA synthesis.[4][5]

The following tables summarize the in vitro efficacy of this compound against a selection of viruses, presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture.

Table 1: In Vitro Efficacy of this compound against Herpesviruses

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Vero | Plaque Reduction | Varies (e.g., ~35 µg/mL) | [1] |

| Herpes Simplex Virus-2 (HSV-2) | Vero | Plaque Reduction | Varies (e.g., ~42 µg/mL) | [1] |

| Varicella-Zoster Virus (VZV) | - | Plaque Reduction | Data not consistently reported | - |

| Cytomegalovirus (CMV) | - | - | Generally less sensitive | [5] |

| Epstein-Barr Virus (EBV) | - | - | Limited data available | [5] |

Table 2: In Vitro Efficacy of this compound against Other DNA Viruses

| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |

| Vaccinia Virus | - | Plaque Reduction | Active | [1][4] |

| Cowpox Virus | - | Plaque Reduction | Active | [6] |

| Hepatitis B Virus (HBV) | - | - | Active | [5] |

| Adenovirus | Human embryonic lung | Plaque Reduction | Active (e.g., Type 11) | [1] |

Clinical Efficacy

This compound has been utilized in the treatment of several severe viral infections, most notably herpes simplex encephalitis (HSE) and herpetic keratitis. While newer antiviral agents with improved safety and pharmacokinetic profiles, such as acyclovir (B1169), have largely superseded it for systemic use, clinical data for this compound provide a valuable benchmark.[5]

Table 3: Clinical Efficacy of this compound in Herpes Simplex Encephalitis (HSE)

| Study | Treatment Arms | Key Outcomes |

| NIAID Collaborative Antiviral Study | This compound vs. Placebo | This compound reduced mortality from 70% to 28%.[7] Over 50% of treated survivors had no or moderate neurological sequelae.[7] |

| Sköldenberg et al. | This compound vs. Acyclovir | Mortality: 50% with this compound vs. 19% with acyclovir.[8] Normal or mild sequelae at 12 months: 13% with this compound vs. 56% with acyclovir.[8] |

| Whitley et al. | This compound vs. Acyclovir | Mortality: 54% with this compound vs. 28% with acyclovir.[9] Normal function at 6 months: 14% with this compound vs. 38% with acyclovir.[9] |

Table 4: Clinical Efficacy of this compound in Herpetic Keratitis

| Study | Treatment Arms | Key Outcomes |

| Pavan-Langston et al. | This compound vs. Idoxuridine (IDU) | This compound was as effective as IDU in healing ulcers.[10] In patients unresponsive to IDU, 78% healed with this compound.[10] |

| Egerer and Drobec | This compound Ointment | Average time to epithelial closure was 2.4 days.[3] |

| Laibson et al. | This compound vs. Acyclovir | No statistically significant difference in epithelial healing time.[11] |

| Genée and Maith | 3% this compound vs. 3% Acyclovir Ointment | Healing rates: 57% for this compound (average 8 days) vs. 78% for acyclovir (average 6.5 days).[12] |

Mechanism of Action

This compound is a prodrug that requires intracellular phosphorylation to exert its antiviral effect.[5] This multi-step process is carried out by host cell kinases.

Signaling Pathway of this compound Activation and Action

The following diagram illustrates the conversion of this compound to its active triphosphate form and its subsequent targets.

Caption: Intracellular activation of this compound and its inhibitory effects on viral DNA synthesis.

The active metabolite, ara-ATP, competitively inhibits viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[13] Upon incorporation into the growing viral DNA strand, the arabinose sugar of ara-ATP prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.[14]

Mechanism of Resistance

Viral resistance to this compound is primarily associated with mutations in the viral gene encoding DNA polymerase.[5] These mutations alter the enzyme's structure, reducing its affinity for ara-ATP.[15] Notably, because this compound is phosphorylated by cellular kinases, it remains effective against viruses that have developed resistance to thymidine (B127349) kinase-dependent nucleoside analogues like acyclovir through mutations in the viral thymidine kinase gene.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral efficacy and cytotoxicity of compounds like this compound.

Plaque Reduction Assay (PRA)

Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for HSV) into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium. The concentration range should span the expected EC50.

-

Infection: When the cell monolayer is confluent, remove the growth medium. Infect the cells with a dilution of the virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow the virus to adsorb for 1-2 hours at 37°C.

-

Treatment: After adsorption, remove the viral inoculum and wash the monolayer with phosphate-buffered saline (PBS). Add the prepared dilutions of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add an overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose) to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, or until plaques are visible in the virus control wells.

-

Plaque Visualization: Fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet. Plaques will appear as clear zones against a stained background of viable cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.[16]

Viral Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of an antiviral agent.

Protocol:

-

Cell Seeding and Infection: Prepare confluent monolayers of a suitable host cell line in multi-well plates. Infect the cells with the virus at a defined multiplicity of infection (MOI), typically high enough to infect all cells (e.g., MOI of 1-5).

-

Treatment: After a viral adsorption period, remove the inoculum and add a culture medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for a period equivalent to one or more viral replication cycles (e.g., 24-48 hours).

-

Virus Harvest: At the end of the incubation period, harvest the virus from both the cells and the supernatant. This is often achieved by freeze-thawing the plates to lyse the cells.

-

Titration of Progeny Virus: Determine the titer of the harvested virus from each well by performing a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

-

Data Analysis: The reduction in viral yield (in PFU/mL or TCID50/mL) for each drug concentration is calculated relative to the untreated virus control. The concentration of the drug that reduces the viral yield by 90% (IC90) or 99% (IC99) is often reported.[17][18]

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of a compound that is toxic to host cells, resulting in a 50% reduction in cell viability (CC50).

Protocol:

-

Cell Seeding: Seed a suitable host cell line into 96-well plates at a predetermined density and allow the cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions in triplicate. Include "cells only" (untreated) and "vehicle control" wells.

-

Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours).

-

Cell Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay. A common method is the MTT assay, where the yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: After solubilizing the formazan crystals, measure the absorbance using a plate reader. Convert the absorbance values to the percentage of cell viability relative to the untreated control. The CC50 value is calculated using non-linear regression analysis of the dose-response curve.[19][20]

The Selectivity Index (SI) , a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity of the compound for inhibiting the virus over causing cellular toxicity.[20]

Visualized Workflows

Workflow for Antiviral Efficacy Testing

The following diagram outlines the logical progression of in vitro assays for evaluating a potential antiviral compound.

Caption: A logical workflow for the in vitro evaluation of antiviral compounds.

Conclusion

This compound remains a significant compound in the history of antiviral therapy. While its systemic use has diminished, its broad-spectrum activity against DNA viruses and its distinct mechanism of action continue to make it a valuable tool for research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of virology and antiviral drug development, providing a foundation for the evaluation of novel antiviral agents and a deeper understanding of the principles of antiviral therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. [Treatment of herpes simplex keratitis with Vidarabin ointment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenine arabinoside therapy of biopsy-proved herpes simplex encephalitis. National Institute of Allergy and Infectious Diseases collaborative antiviral study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyclovir versus this compound in herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound versus acyclovir therapy in herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound therapy of simple and IDU-complicated herpetic keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acyclovir and this compound for the treatment of herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Comparison of the effectiveness of acyclovir and this compound in superficial herpes keratitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. What is this compound used for? [synapse.patsnap.com]

- 15. Synergistic antiviral activity of acyclovir and this compound against herpes simplex virus types 1 and 2 and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Vidarabine

This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of vidarabine (B1017) (also known as ara-A), an antiviral nucleoside analog. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound, or 9-β-D-arabinofuranosyladenine, is a purine (B94841) nucleoside analog.[1][2] Its structure is characterized by an adenine (B156593) base linked to an arabinofuranose sugar via a β-N9-glycosidic bond.[3] Unlike the naturally occurring nucleoside adenosine, which contains a ribose sugar, this compound possesses an arabinose sugar moiety, a key feature for its antiviral activity.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Citation |

| IUPAC Name | (2R,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | [1] |

| CAS Number | 5536-17-4 (anhydrous) | [1] |

| Molecular Formula | C10H13N5O4 | [1] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@HO)N | [1] |

| InChI Key | OIRDTQYFTABQOQ-UHTZMRCNSA-N | [3] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molar Mass | 267.245 g·mol−1 | [1] |

| Melting Point | 260-270 °C (500-518 °F) | [3] |

| Solubility | Water: ~0.47 mg/mL (increases at lower pH); Insoluble in Ethanol; Soluble in DMF (10 mg/ml) and DMSO (53 mg/ml at 25°C) | [5][6] |

| LogP | -2.115 | [3] |

| Protein Binding | 24-38% | [1] |

| Half-life | 60 minutes | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a broad-spectrum antiviral agent active against a range of DNA viruses.[7][8] Its clinical utility is primarily in the treatment of infections caused by herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[8]

This compound's antiviral activity is contingent upon its intracellular phosphorylation to its active triphosphate form, ara-ATP.[4] This process is carried out by cellular kinases.[9] The mechanism is multifaceted:

-

Inhibition of Viral DNA Polymerase : Ara-ATP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP).[4] This inhibition is more selective for viral DNA polymerase than for host cell polymerases.[4]

-

DNA Chain Termination : When ara-ATP is incorporated into the growing viral DNA strand, the arabinose sugar's stereochemistry causes steric hindrance, preventing the formation of a phosphodiester bond with the next nucleotide.[4] This results in the termination of DNA chain elongation, thereby halting viral replication.[4][8]

-

Inhibition of Other Enzymes : The diphosphate (B83284) form, ara-ADP, inhibits ribonucleotide reductase, an enzyme crucial for producing deoxynucleotides for DNA synthesis.[1] Additionally, ara-ATP can inhibit RNA polyadenylation and S-adenosylhomocysteine hydrolase.[1][3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound---Adenine arabinoside-_Chemicalbook [chemicalbook.com]

- 3. This compound | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Design and synthesis of this compound prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Page loading... [guidechem.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

Vidarabine: A Technical Guide to Solubility and Stability in Experimental Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of vidarabine (B1017) in various experimental buffers. The data and protocols presented are intended to assist researchers, scientists, and drug development professionals in designing and executing experiments involving this antiviral agent.

This compound: An Overview

This compound, also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analogue with antiviral activity against a range of DNA viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its utility in research and clinical settings is often limited by its low aqueous solubility.[1] This guide addresses this challenge by providing detailed solubility and stability data in commonly used experimental buffers.

Solubility of this compound

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The following tables summarize the available quantitative data for this compound and its more soluble monophosphate form.

Table 1: Solubility of this compound

| Solvent/Buffer | Concentration | Temperature (°C) | Notes |

| Water | < 0.1 mg/mL | Not Specified | Insoluble[2] |

| Water | ~0.47 mg/mL | Not Specified | [1] |

| DMSO | 50 mg/mL (187.09 mM) | Not Specified | Ultrasonic assistance may be needed.[2] |

| DMSO | 53 mg/mL (198.32 mM) | Not Specified | [3] |

| Ethanol | Insoluble | Not Specified | [3] |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (9.35 mM) | Not Specified | Clear solution.[2] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (9.35 mM) | Not Specified | Clear solution.[2] |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (9.35 mM) | Not Specified | Clear solution.[2] |

Table 2: Solubility of this compound 5'-Monophosphate

| Solvent/Buffer | Concentration | Temperature (°C) | Notes |

| Aqueous Solutions | Highly soluble | Not Specified | Can be administered intramuscularly or intravenously.[4] |

Stability of this compound in Experimental Buffers

This compound is susceptible to degradation in aqueous solutions, primarily through deamination to arabinosylhypoxanthine (Ara-Hx), a less potent metabolite.[3] The stability of this compound is influenced by pH, temperature, and the composition of the buffer.

Table 3: Stability of this compound

| Buffer/Solution | Conditions | Half-life (t½) | Degradation Products |

| Aqueous Solution | Not Specified | 60 minutes (in vivo)[5] | Arabinosylhypoxanthine (Ara-Hx)[3] |

| 5% Glucose Infusion Fluid | Sterilized at 120°C for 20 min, stored at room temp for 8 months | Stable (assuming 5% loss is acceptable) | Not specified |

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a specific buffer.[6][7][8]

Materials:

-

This compound (solid powder)

-

Experimental buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl)

-

Orbital shaker with temperature control

-

Microcentrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the experimental buffer in a glass vial. Ensure there is undissolved solid material at the bottom of the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After incubation, allow the suspension to settle for a short period.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

Immediately dilute the filtrate with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method (see section 4.2 for a generic method).

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve prepared with known concentrations of this compound.

-

Calculate the solubility of this compound in the buffer by accounting for the dilution factor.

-

Protocol for Stability-Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC (RP-HPLC) method that can be adapted to assess the stability of this compound and quantify its degradation products.[5][9]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a 70:30 ratio of aqueous buffer to acetonitrile.[5]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 250 nm.[5]

-

Injection Volume: 10 µL.

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the mobile phase).

-

For stability studies, incubate the this compound solution in the desired buffer at specific temperatures.

-

At predetermined time points, withdraw aliquots, and if necessary, dilute them with the mobile phase to an appropriate concentration for HPLC analysis.

-

-

Chromatographic Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½) of this compound under the tested conditions.

-

Forced Degradation Studies

To understand the degradation pathways and to develop a truly stability-indicating method, forced degradation studies are essential.[10][11] These studies involve subjecting this compound to more extreme conditions than those used in long-term stability tests.

Stress Conditions:

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Samples from these stress conditions should be analyzed using the stability-indicating HPLC method to identify and quantify the degradation products.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow: Solubility Determination

Caption: Workflow for this compound solubility determination.

Logical Relationship: Stability Study Design

Caption: Logical design of a this compound stability study.

References

- 1. Design and synthesis of this compound prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacology, Tolerance, and Antiviral Activity of this compound Monophosphate in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. researchgate.net [researchgate.net]

- 10. gsconlinepress.com [gsconlinepress.com]

- 11. medcraveonline.com [medcraveonline.com]

Vidarabine as a DNA Chain Terminator in Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a synthetic nucleoside analog of adenosine (B11128) with established antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2] Its efficacy stems from its ability to act as a DNA chain terminator, thereby halting viral replication. This technical guide provides an in-depth exploration of the core mechanism of this compound, detailing its biochemical pathway, quantitative inhibition data, and the experimental protocols used to elucidate its function.

Mechanism of Action

This compound's antiviral activity is contingent on its intracellular conversion to the active triphosphate form, this compound triphosphate (ara-ATP).[1][3] This phosphorylation is carried out by host cell kinases, a crucial feature that allows this compound to be effective against acyclovir-resistant viral strains that have deficient thymidine (B127349) kinase activity.[4]

The primary mechanisms by which ara-ATP inhibits viral replication are:

-

Competitive Inhibition of Viral DNA Polymerase: Ara-ATP structurally mimics the natural substrate deoxyadenosine (B7792050) triphosphate (dATP). This allows it to competitively bind to the active site of viral DNA polymerase, thereby inhibiting the enzyme's function.[3][5] The viral DNA polymerase exhibits a significantly higher affinity for ara-ATP compared to cellular DNA polymerases, which contributes to the drug's selective toxicity.[1]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA strand, the arabinose sugar moiety of this compound, which differs stereochemically from the deoxyribose of dATP, prevents the formation of a phosphodiester bond with the subsequent nucleotide.[3] This is due to the steric hindrance posed by the 2'-hydroxyl group in the trans position. The inability to form this bond results in the termination of DNA chain elongation, leading to the accumulation of incomplete and non-functional viral genomes.

Data Presentation: Quantitative Inhibition of Viral DNA Polymerase

The inhibitory potency of this compound's active form, ara-ATP, against viral DNA polymerases has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibition.

| Virus | Enzyme | Inhibitor | Substrate | Inhibition Constant (Ki) |

| Herpes Simplex Virus 1 (HSV-1) | DNA Polymerase | ara-ATP | dATP | 0.03 µM |

Table 1: Inhibition of Viral DNA Polymerase by this compound Triphosphate (ara-ATP). This table summarizes the reported Ki value for the competitive inhibition of HSV-1 DNA polymerase by ara-ATP with respect to the natural substrate dATP.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of this compound as a DNA chain terminator.

DNA Polymerase Inhibition Assay

This assay quantifies the inhibitory effect of this compound triphosphate (ara-ATP) on the activity of viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) of ara-ATP for viral DNA polymerase.

Materials:

-

Purified viral DNA polymerase (e.g., from HSV-infected cells)

-

Activated calf thymus DNA (as a template-primer)

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled dNTP (e.g., [³H]dATP or [α-³²P]dATP)

-

This compound triphosphate (ara-ATP)

-

Assay buffer (containing Tris-HCl, MgCl₂, KCl, and dithiothreitol)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, activated calf thymus DNA, a fixed concentration of the radiolabeled dNTP, varying concentrations of the unlabeled dNTP (dATP in this case), and varying concentrations of ara-ATP.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for DNA synthesis.

-

Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA).

-

Precipitation and Washing: Precipitate the newly synthesized, radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters. Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the DNA polymerase activity.

-

Data Analysis: Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) in a Lineweaver-Burk plot for each inhibitor concentration. The Ki value can then be determined from the replot of the slopes of these lines versus the inhibitor concentration.

Plaque Reduction Assay

This cell-based assay assesses the ability of this compound to inhibit the replication of a virus and the formation of viral plaques.

Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a specific virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Complete cell culture medium

-

Virus stock of known titer (Plaque-Forming Units/mL)

-

This compound stock solution

-

Overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow them to confluency.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 PFU per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Drug Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add the overlay medium containing serial dilutions of this compound to the wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed in the virus control wells.

-

Plaque Visualization: Aspirate the overlay medium and fix the cells with a solution like 10% formalin. Stain the cell monolayer with crystal violet. The viable cells will take up the stain, while the areas of cell death due to viral replication (plaques) will remain clear.

-

Plaque Counting and Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC₅₀ value is the concentration of this compound that reduces the number of plaques by 50%.

DNA Chain Termination Analysis by Gel Electrophoresis

This method provides direct visual evidence of this compound's ability to terminate DNA chain elongation.

Objective: To demonstrate the formation of shorter DNA fragments in the presence of ara-ATP.

Materials:

-

DNA template and a specific primer

-

Viral DNA polymerase

-

Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)

-

Radiolabeled primer or dNTP (e.g., ³²P-labeled primer or [α-³²P]dATP)

-

This compound triphosphate (ara-ATP)

-

Reaction buffer

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Autoradiography film or phosphorimager

Procedure:

-

Primer Annealing: Anneal the radiolabeled primer to the DNA template.

-

Elongation Reaction: Set up four parallel DNA synthesis reactions. Each reaction will contain the primed template, viral DNA polymerase, and all four dNTPs. To three of the reactions, add a limited concentration of a specific dideoxynucleotide (ddATP, ddCTP, ddGTP, or ddTTP) to generate a sequencing ladder. In a separate reaction, add ara-ATP.

-

Incubation: Incubate the reactions at 37°C to allow for DNA synthesis and chain termination.

-

Reaction Termination and Denaturation: Stop the reactions by adding a stop solution containing formamide (B127407) and EDTA. Heat the samples to denature the DNA fragments.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel containing urea. The urea prevents the DNA from re-annealing. Apply an electric field to separate the DNA fragments based on their size. Smaller fragments will migrate faster through the gel.

-

Visualization: After electrophoresis, expose the gel to autoradiography film or a phosphorimager screen. The radiolabeled DNA fragments will appear as bands on the film or screen.

-

Analysis: Compare the pattern of bands in the lane with ara-ATP to the sequencing ladder. The presence of bands in the ara-ATP lane that correspond to termination at adenine positions in the sequence, and the overall reduction in the length of the synthesized DNA strands, provides evidence of chain termination.

Mandatory Visualizations

Caption: Biochemical pathway of this compound activation and action.

Caption: Experimental workflow for DNA polymerase inhibition assay.

Caption: Logical relationship of this compound-induced chain termination.

References

- 1. Inhibition of herpesvirus DNA synthesis by 9-beta-D-arabinofuranosyladenine in cellular and cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WHAT CLINICIANS NEED TO KNOW ABOUT ANTIVIRAL DRUGS AND VIRAL RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

Understanding the Pharmacokinetics of Vidarabine for In Vivo Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of vidarabine (B1017) (also known as ara-A), an antiviral agent, with a focus on its application in in vivo research. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), and offers detailed experimental protocols and bioanalytical methods to support preclinical studies.

Core Pharmacokinetic Profile of this compound

This compound is a purine (B94841) nucleoside analog that, upon intracellular phosphorylation, inhibits viral DNA synthesis.[1][2] Its efficacy is intrinsically linked to its pharmacokinetic properties, which are characterized by rapid metabolism and poor oral bioavailability.

Absorption

Oral absorption of this compound is very poor.[3] To achieve systemic therapeutic concentrations, intravenous administration is typically required.[3]

Distribution

This compound is widely distributed into body tissues and fluids. Notably, its active metabolite can cross the blood-brain barrier.[4]

Metabolism

The primary metabolic pathway for this compound is rapid deamination by adenosine (B11128) deaminase to its principal metabolite, arabinosylhypoxanthine (ara-Hx).[4][5] Ara-Hx possesses antiviral activity but is substantially less potent than the parent drug.[4] This rapid conversion significantly impacts the half-life and therapeutic window of this compound. The half-life of this compound is approximately 60 minutes.[4]

Excretion

This compound and its metabolites are primarily eliminated by the kidneys. Approximately 60% of the drug is excreted in the urine as 9-β-D-arabinofuranosylhypoxanthine.[4]

Data Presentation: Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in common preclinical species is limited in the published literature. The following tables summarize available human clinical data and data from a study on a this compound prodrug in rats to provide some context for preclinical study design.

Table 1: Human Pharmacokinetic Parameters of this compound and its Metabolite Ara-Hx

| Parameter | This compound | Arabinosylhypoxanthine (Ara-Hx) | Reference |

| Route of Administration | Intravenous | - | [5][6] |

| Dose | 7.5-15 mg/kg/day | - | [6] |

| Peak Plasma Concentration (Cmax) | 0.2 - 0.4 µg/mL | 3.6 - 21.5 mg/L | [5][6] |

| Elimination Half-life (t½) | ~ 60 minutes | 3.0 ± 1.7 hours | [4][6] |

| Plasma Clearance | - | 195 ± 270 mL/min (at 7.5 mg/kg/day) | [6] |

Note: this compound is often undetectable in plasma due to its rapid conversion to Ara-Hx.[6]

Table 2: Stability of this compound and its Prodrugs in Rat Biological Matrices

| Compound | Half-life in Intestinal Homogenate (hours) | Half-life in Liver Homogenate (hours) | Half-life in Plasma (hours) | Reference |

| This compound | 0.05 | 0.25 | 0.43 | [3] |

| 5'-O-D-isoleucyl-ara-A | 7.90 | 0.31 | 1.61 | [3] |

| 5'-O-L-isoleucyl-ara-A | 0.58 | 0.06 | 3.58 | [3] |

This data from a prodrug study highlights the rapid degradation of this compound in rat tissues and plasma, a critical consideration for in vivo study design.[3]

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Viral DNA Synthesis

This compound's antiviral activity is initiated by its phosphorylation to the active triphosphate form, ara-ATP, by cellular kinases. Ara-ATP then competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the formation of "faulty" DNA.[1][2]

Experimental Workflow for a Rodent Pharmacokinetic Study

A typical workflow for an in vivo pharmacokinetic study of this compound in a rodent model involves acclimatization, drug administration, serial blood sampling, sample processing, bioanalysis, and data analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting a pharmacokinetic study of this compound in rodents.

Animal Models

-

Species: Male Sprague Dawley rats or BALB/c mice are commonly used.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatization for at least one week prior to the study is recommended.

Formulation and Administration

Due to this compound's poor water solubility (~0.47 mg/mL), careful formulation is critical for accurate dosing.[3]

-

Intravenous (IV) Formulation: A solution can be prepared in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may be required to aid dissolution.

-

Oral (PO) Formulation: A suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water can be used for oral gavage.

-

IV Administration: Administer via the tail vein.

-

PO Administration (Oral Gavage):

-

Select an appropriately sized gavage needle (e.g., 20-22 gauge for mice).

-

Measure the distance from the animal's snout to the last rib to ensure proper tube length.

-

Gently restrain the animal and insert the gavage needle into the esophagus.

-

Administer the formulation slowly.

-

The maximum recommended oral gavage volume for mice is 10 mL/kg.

-

Blood Sampling

Serial blood sampling from a single animal is preferred to reduce inter-animal variability.

-

Technique: The saphenous vein puncture is a suitable method for collecting small, repeated blood samples (20-30 µL) without anesthesia.

-

Time Points: A typical sampling schedule for a 24-hour study would include pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

Sample Processing

-

Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

-

Transfer the plasma to clean microcentrifuge tubes.

-

Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low and transient concentrations of this compound and its metabolite, ara-Hx, in plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules from plasma.

-

To 50 µL of plasma, add 150 µL of a precipitating agent such as acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

LC-MS/MS Parameters

The following are representative parameters based on methods for similar nucleoside analogs. Method development and validation are essential for a specific application.

Table 3: Representative LC-MS/MS Parameters

| Parameter | Setting |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by direct infusion of this compound and ara-Hx standards |

This in-depth guide provides a foundational understanding and practical protocols for researchers embarking on in vivo pharmacokinetic studies of this compound. Adherence to these methodologies will facilitate the generation of robust and reliable data to inform further drug development efforts.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Antiviral drug this compound possessing cardiac type 5 adenylyl cyclase inhibitory property did not affect cardiohemodynamic or electrophysiological variables in the halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of this compound prodrugs as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in the treatment of polyarteritis nodosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Vidarabine Against Novel DNA Viruses: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidarabine (B1017), also known as adenine (B156593) arabinoside (Ara-A), is a purine (B94841) nucleoside analog with established antiviral activity against a range of DNA viruses.[1][2][3] Originally developed as an anti-cancer agent, its efficacy against herpes simplex virus (HSV) and varicella-zoster virus (VZV) led to its clinical use.[2][4] With the continual emergence of novel and re-emerging DNA viruses, there is a pressing need to evaluate existing antiviral compounds like this compound for broader spectrum activity. This technical guide provides a comprehensive overview of the methodologies for the initial in vitro screening of this compound against novel DNA viruses, its mechanism of action, and available efficacy data.

This compound's antiviral effect stems from its interference with viral DNA synthesis.[3][5][6] As a nucleoside analog, it is phosphorylated intracellularly by host cell kinases to its active triphosphate form, ara-ATP.[6] Ara-ATP competitively inhibits viral DNA polymerase and can also be incorporated into the growing viral DNA chain, leading to chain termination and the prevention of successful viral replication.[4][6] Notably, its activation is independent of viral thymidine (B127349) kinase, rendering it active against some acyclovir-resistant HSV and VZV strains.[5] this compound has demonstrated a broad spectrum of activity against herpesviruses, poxviruses, and hepadnaviruses.[4][5]

Data Presentation: In Vitro Antiviral Activity of this compound

The following table summarizes the available quantitative data on the efficacy of this compound against various DNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the drug's therapeutic window.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Poxviridae | Vaccinia Virus | - | 15 | >200 | >13.3 | [7] |

| Poxviridae | Cowpox Virus | - | 15 | >200 | >13.3 | [7] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | ~34.8 | - | - | [8] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | ~42.3 | - | - | [8] |

| Adenoviridae | Adenovirus Type 11 | HEp-2 | Dose-dependent inhibition observed | Not specified | - | [5][9] |

Note: EC50 values for HSV-1 and HSV-2 were converted from µg/ml based on a molar mass of 267.24 g/mol . The data for Adenovirus Type 11 indicated dose-dependent inhibition in a yield reduction assay, but a specific EC50 value was not provided in the referenced literature.

Experimental Protocols

Plaque Reduction Assay

This assay is a gold-standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

-

Novel DNA virus stock of known titer.

-

This compound stock solution (e.g., in DMSO).

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

-

Phosphate-buffered saline (PBS).

-

Fixing solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% crystal violet).

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in a serum-free cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers and infect with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cell monolayers with PBS.

-

Overlay Application: Overlay the cell monolayers with the semi-solid medium containing the various concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus).

-

Plaque Visualization: Aspirate the overlay, fix the cells with the fixing solution, and then stain with the crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of the host cells to determine its cytotoxic potential.

Materials:

-

Host cells in a 96-well plate.

-

This compound stock solution.

-

Cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Procedure:

-

Cell Seeding: Seed host cells into a 96-well plate at a predetermined density and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include "cells only" (no drug) controls.

-

Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and using non-linear regression analysis.

Virus Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of new infectious virus particles.

Procedure Outline:

-

Infection and Treatment: Infect a confluent monolayer of host cells with the novel DNA virus at a high multiplicity of infection (MOI) to ensure all cells are infected. After a virus adsorption period, the cells are washed and incubated with a medium containing various concentrations of this compound.

-

Virus Harvest: After one or more rounds of viral replication, the supernatant and/or the cells are harvested. The cells are typically subjected to freeze-thaw cycles to release intracellular virions.

-

Virus Titer Determination: The harvested virus is then serially diluted, and the titer of infectious virus in each sample is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

-

Data Analysis: The reduction in the virus titer in the this compound-treated samples is compared to the untreated virus control to determine the inhibitory effect of the compound.

Mandatory Visualizations

Mechanism of Action of this compound

References

- 1. This compound | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. In vitro activity of potential anti-poxvirus agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Vidarabine Antiviral Activity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction Vidarabine (B1017), also known as adenine (B156593) arabinoside (ara-A), is a synthetic nucleoside analog of adenosine.[1] It exhibits significant antiviral activity against a range of DNA viruses, most notably Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[1][2][3] Its clinical utility stems from its ability to interfere with viral DNA synthesis, thereby inhibiting viral replication.[4][5] This application note provides a detailed protocol for assessing the antiviral efficacy of this compound in a cell-based model, including cytotoxicity evaluation and the determination of its therapeutic window.

Mechanism of Action this compound's antiviral activity is dependent on its phosphorylation by host cell kinases into its active triphosphate form, ara-ATP.[1][6] The mechanism is multifaceted:

-

Competitive Inhibition: Ara-ATP, the active metabolite, competitively inhibits viral DNA polymerase, an enzyme essential for the synthesis of viral DNA.[1] This inhibition is more selective for the viral polymerase than the host cell's polymerase.[1]

-

DNA Chain Termination: When ara-ATP is used as a substrate by the viral DNA polymerase, it is incorporated into the growing viral DNA strand.[4][6] The presence of the arabinose sugar instead of deoxyribose causes steric hindrance, preventing the formation of the next phosphodiester bond and thus terminating DNA chain elongation.[1][7]

-

Additional Inhibition: The diphosphate (B83284) form, ara-ADP, can inhibit ribonucleotide reductase, reducing the pool of deoxynucleotides available for DNA synthesis.[6][7]

Experimental Design and Workflow

A systematic approach is crucial for evaluating the antiviral properties of a compound like this compound. The workflow begins by determining the compound's toxicity to the host cells, followed by assessing its efficacy in inhibiting viral replication. The ratio of these two values provides the Selectivity Index (SI), a critical measure of the compound's therapeutic potential.

Detailed Experimental Protocols